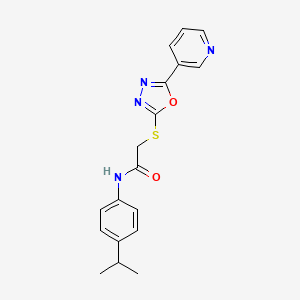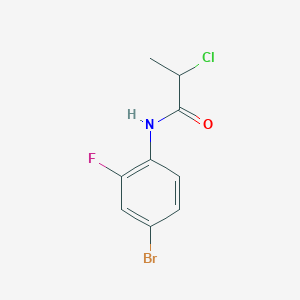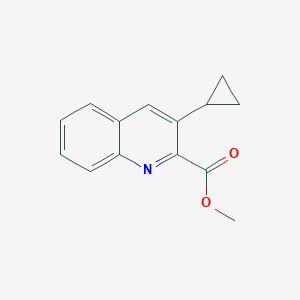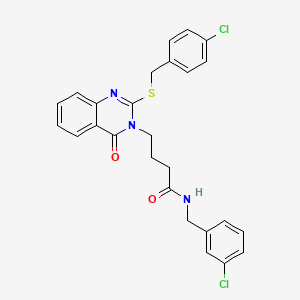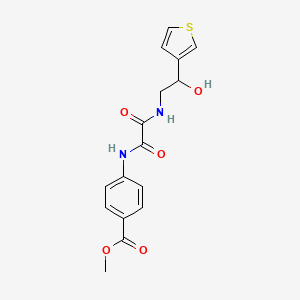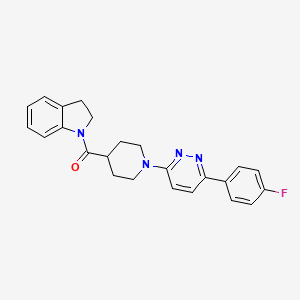
(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a pyridazine ring, a piperidine ring, and an indolinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a fluorophenyl group, a pyridazine ring, a piperidine ring, and an indolinyl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications.Wissenschaftliche Forschungsanwendungen
1. Antidepressant Potential
The compound exhibits potential as an antidepressant. A study focused on derivatives of 2-pyridinemethylamine, which include similar structural elements, demonstrated that the incorporation of a fluorine atom, as in the case of (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone, can lead to enhanced and long-lasting 5-HT1A agonist activity. This activity was observed in rats following oral administration, suggesting antidepressant potential (Vacher et al., 1999).
2. Anti-HIV Activity
Compounds with a similar molecular structure have been shown to possess selective inhibition against HIV-2 strains. In particular, derivatives of β-carboline exhibited comparable activity to nucleoside reverse transcriptase inhibitors lamivudine and dideoxyinosine (Ashok et al., 2015).
3. Anticancer and Antimicrobial Properties
A novel series of derivatives related to this compound have been synthesized and evaluated for their anti-cancer and antimicrobial activities. Some of these derivatives showed potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities (Naik et al., 2022).
4. Neuroprotective Activities
Aryloxyethylamine derivatives, which share structural similarities, were evaluated for neuroprotective effects against glutamate-induced cell death. These compounds demonstrated potential as neuroprotective agents, suggesting that similar compounds like this compound might also possess neuroprotective properties (Zhong et al., 2020).
5. Serotonin 5-HT2 Receptor Antagonism
Compounds with a similar structure have been shown to act as antagonists of the serotonin 5-HT2 receptors, which could have implications in various neurological and psychiatric conditions (Andersen et al., 1992).
6. Anticonvulsant Properties
Similar compounds have demonstrated structural and electronic properties conducive to anticonvulsant activity. This suggests the potential use of this compound in the treatment of convulsive disorders (Georges et al., 1989).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Given the complexity of its structure and the potential for diverse chemical reactions, this compound could be a valuable subject for future research .
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c25-20-7-5-17(6-8-20)21-9-10-23(27-26-21)28-14-11-19(12-15-28)24(30)29-16-13-18-3-1-2-4-22(18)29/h1-10,19H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCJHWFXGMTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)


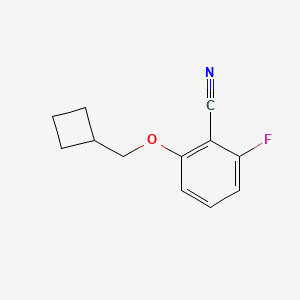

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
